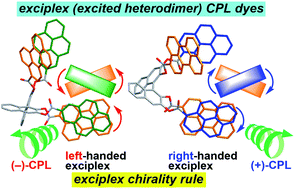Chiral exciplex dyes showing circularly polarized luminescence: extension of the excimer chirality rule†
Chemical Science Pub Date: 2021-10-18 DOI: 10.1039/D1SC04403F
Abstract
A series of axially chiral binaphthyls and quaternaphthyls possessing two kinds of aromatic fluorophores, such as pyrenyl, perylenyl, and 4-(dimethylamino)phenyl groups, arranged alternately were synthesized by a divergent method. In the excited state, the fluorophores selectively formed a unidirectionally twisted exciplex (excited heterodimer) by a cumulative steric effect and exhibited circularly polarized luminescence (CPL). They are the first examples of a monomolecular exciplex CPL dye. This versatile method for producing exciplex CPL dyes also improved fluorescence intensity, and the CPL properties were not very sensitive to the solvent or to the temperature owing to the conformationally rigid exciplex. This systematic study allowed us to confirm that the excimer chirality rule can be applied to the exciplex dyes: left- and right-handed exciplexes with a twist angle of less than 90° exhibit (−)- and (+)-CPL, respectively.


Recommended Literature
- [1] An exploratory study of teaching assistants’ motivation for inquiry-based teaching in an undergraduate laboratory context†
- [2] A straightforward access to guaiazulene derivatives using palladium-catalysed sp2 or sp3 C–H bond functionalisation†
- [3] Selenacalix[3]triazines: synthesis and host–guest chemistry†
- [4] Spontaneous and specific myogenic differentiation of human mesenchymal stem cells on polyethylene glycol-linked multi-walled carbon nanotube films for skeletal muscle engineering†
- [5] Membrane phosphatidylserine allosterically regulates the cytosolic phospholipase A2 activity via an electrostatic-switch mechanism†
- [6] Low temperature synthesis, structure and properties of La4BaCu5–xMxO13+δ (M=Ni, Co and Fe)
- [7] A photofunctional platform of bis-terpyridine ruthenium complex-linked coordination polymers with structural diversity†‡
- [8] The Institute of Chemistry of Great Britain and Ireland. Proceedings 1904. Part II
- [9] The roles of contact residue disorder and domain composition in characterizing protein–ligand binding specificity and promiscuity†
- [10] Front cover

Journal Name:Chemical Science
Research Products
-
CAS no.: 83-38-5
-
3-Chloro-5-nitrobenzotrifluoride
CAS no.: 401-93-4
-
CAS no.: 3618-72-2
-
CAS no.: 3360-41-6
-
CAS no.: 106-87-6
-
CAS no.: 367-29-3
-
1-(chloromethyl)-3-fluorobenzene
CAS no.: 456-42-8









